5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Übersicht

Beschreibung

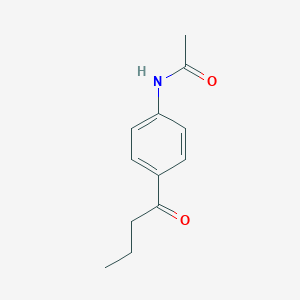

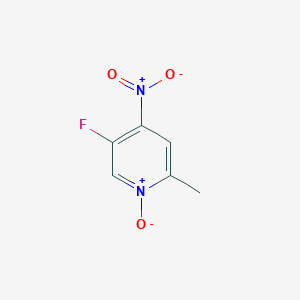

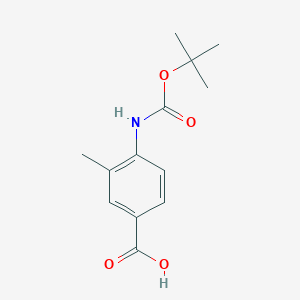

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a heterocyclic organic compound . It has a molecular weight of 172.12 and its IUPAC name is 5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium . The InChI code for this compound is 1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 .

Synthesis Analysis

The synthesis of nitropyridines, which includes compounds like 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent . This reaction gives the N-nitropyridinium ion, which when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide is C6H5FN2O3 . The canonical SMILES representation is CC1=N+N+[O-])F)[O-] .Chemical Reactions Analysis

The reaction mechanism of nitropyridines involves a [1,5] sigmatropic shift where the nitro group migrates from the 1-position to the 3-position . This is not an electrophilic aromatic substitution . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is a solid at room temperature . It has a molecular weight of 172.12 .Wissenschaftliche Forschungsanwendungen

Pyridine Nucleosides Synthesis

5-Fluoro-2-methyl-4-nitropyridine 1-oxide is instrumental in the synthesis of pyridine nucleosides. Nesnow and Heidelberger (1975) demonstrated its use in producing various derivatives, including 5-fluoro-3-deazacytidine, through a series of reactions including reduction, acetylation, and condensation. This process exemplifies the compound's role in creating complex nucleosides for potential therapeutic applications (Nesnow & Heidelberger, 1975).

Nonlinear Optical Materials

Muthuraman et al. (2001) explored the use of 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in the crystal engineering of noncentrosymmetric structures for nonlinear optics (NLO). They found that it helps create materials demonstrating quadratic nonlinear optical behavior, crucial for applications in photonics and telecommunication (Muthuraman et al., 2001).

Vibrational Spectroscopy Studies

Lorenc, Hanuza, and Janczak (2012) conducted a structural and vibrational study of 2-N-ethylamino-4-nitropyridine N-oxides, including 5-fluoro variants. Their work focused on the effects of substitutions like the methyl group on molecular arrangement, contributing valuable data for understanding the vibrational properties of such compounds (Lorenc et al., 2012).

Nonlinear Optics Characterization

Andreazza et al. (1990) utilized 5-Fluoro-2-methyl-4-nitropyridine 1-oxide in the growth of organic crystals, notably for their high optical nonlinear behavior. This research underscores the compound's significance in developing materials with specific optical properties (Andreazza et al., 1990).

Proton Transfer in Excited States

De Klerk et al. (2007) studied 2-butylamino-6-methyl-4-nitropyridine N-oxide in nonpolar solutions, revealing insights into proton-transfer processes in higher excited states. Their findings provide a deeper understanding of the photophysics of nitropyridine N-oxides (De Klerk et al., 2007).

Catalytic Synthesis of Acyl Fluorides

Liang, Zhao, and Shibata (2020) reported the use of 2-(difluoromethoxy)-5-nitropyridine, derived from 5-Fluoro-2-methyl-4-nitropyridine 1-oxide, in the palladium-catalyzed fluoro-carbonylation of various iodides. This novel approach highlights the compound's utility in synthesizing pharmaceuticals and radiopharmaceuticals (Liang et al., 2020).

Safety And Hazards

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O3/c1-4-2-6(9(11)12)5(7)3-8(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNXTHJYONDSFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=[N+]1[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599237 | |

| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-4-nitropyridine 1-oxide | |

CAS RN |

113209-88-4 | |

| Record name | 5-Fluoro-2-methyl-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

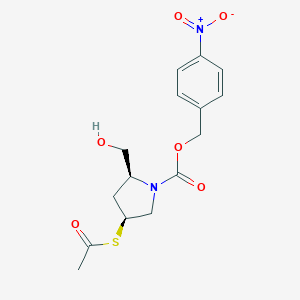

![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B175527.png)